molecular formula C9H15NS B2941421 2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine CAS No. 1596682-12-0

2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine

Cat. No.: B2941421
CAS No.: 1596682-12-0
M. Wt: 169.29
InChI Key: NFQSHZXSTQIBBC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(prop-2-yn-1-yl)thiomorpholine (CAS 1596682-12-0) is a thiomorpholine derivative with the molecular formula C9H15NS and a molecular weight of 169.29 g/mol . This chemical building block is characterized by the presence of a thiomorpholine ring, a six-membered ring containing nitrogen and sulfur, which is a privileged structure in medicinal chemistry . The molecule is further functionalized with a prop-2-yn-1-yl (propargyl) group, which provides a versatile handle for further synthetic modifications via click chemistry or other metal-catalyzed coupling reactions. Thiomorpholine derivatives are of significant interest in pharmaceutical research and development. Substituted thiomorpholines have been investigated as key components in compounds with affinity for neurological targets . Specifically, related analogues have been identified as selective partial agonists at kappa opioid receptors (KOP), indicating potential value in neuropharmacological research . Furthermore, patents disclose that substituted thiomorpholine derivatives have been studied for the treatment of a range of central nervous system disorders, including epilepsy, neuropathic pain, migraine, and anxiety . This compound is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,2-dimethyl-4-prop-2-ynylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-4-5-10-6-7-11-9(2,3)8-10/h1H,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQSHZXSTQIBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596682-12-0
Record name 2,2-dimethyl-4-(prop-2-yn-1-yl)thiomorpholine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine typically involves the reaction of thiomorpholine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Cyclization: Catalysts like palladium or copper in the presence of appropriate ligands.

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The propargyl group can participate in covalent bonding with target proteins, leading to the inhibition of their activity. Additionally, the thiomorpholine ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Variations

Thiomorpholine derivatives vary in substituents and oxidation states, which critically influence their physicochemical and biological properties. Key examples include:

Compound Name Substituents/Oxidation State Key Features Reference
4-(prop-2-yn-1-yl)thiomorpholine Propargyl at C4, S-atom reduced Used in CuAAC reactions to form 1,2,3-triazoles with antimicrobial activity .
4-(4-nitrophenyl)thiomorpholine 4-nitrophenyl at C4 Synthesized via N-arylation; precursor for combinatorial chemistry .
4-(thiophen-2-ylmethyl)thiomorpholine Thiophene-methyl at C4 Exhibits antioxidant and anti-inflammatory activity .
4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol Methoxyphenol and thiomorpholine Synthesized via multi-step alkylation; structural focus on IR characterization .
2-(4-phenyl-1,3-thiazol-2-yl)morpholine Phenylthiazol at C2 Molecular weight 246.33; CAS 1211579-08-6; potential pharmacological applications .

Data Tables

Table 1: Physicochemical Properties of Selected Derivatives

Compound Molecular Weight Melting Point (°C) Solubility Key Application
4-(prop-2-yn-1-yl)thiomorpholine 169.27 Not reported Organic solvents CuAAC precursor
4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide 201.28 Not reported Polar solvents Antifungal agents
2-(4-phenyl-1,3-thiazol-2-yl)morpholine 246.33 Not reported DMSO Pharmacological studies

Table 2: Antimicrobial Activity of Triazole Derivatives

Compound S. epidermidis (MIC µg/mL) P. aeruginosa (MIC µg/mL) C. albicans (Zone of Inhibition, mm)
4a 12.5 25 18 (vs. 20 for amphotericin B)
5j 25 50 19 (vs. 20 for amphotericin B)

Biological Activity

2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine, a derivative of thiomorpholine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is being investigated for its antimicrobial and anticancer properties, making it a subject of interest for further research and development.

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Photosensitization : It acts as a photosensitizer, generating singlet oxygen (1O2^1O_2) and superoxide anions (O2O_2^{\cdot -}) through energy transfer and single electron transfer pathways.
  • Oxidative Reactions : The compound can undergo oxidation to form sulfoxides and sulfones, which may contribute to its bioactivity.

Antimicrobial Properties

Research has indicated that thiomorpholine derivatives exhibit significant antimicrobial activities. In a study evaluating various synthesized compounds, those derived from 4-(prop-2-yn-1-yl)thiomorpholine demonstrated potent antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 2.34 µg/mL .

Anticancer Activity

The anticancer potential of this compound is under investigation. Preliminary studies suggest that thiomorpholine derivatives can inhibit cancer cell proliferation through various pathways, including the modulation of signaling pathways involved in cell growth and apoptosis .

Study on Antimicrobial Activity

A recent study synthesized a series of thiomorpholine derivatives and evaluated their antimicrobial activity. The results indicated that compounds with specific alkyl substitutions exhibited enhanced activity against various bacterial strains. For instance, one compound showed an MIC of 2.34 µg/mL against Bacillus subtilis, comparable to standard antibiotics like penicillin .

Study on Anticancer Potential

Another research effort focused on the synthesis of thiomorpholine-derived triazoles that exhibited promising anticancer properties. These compounds were tested against several cancer cell lines, demonstrating significant cytotoxic effects. The study highlighted the importance of structural modifications in enhancing biological activity .

Summary Table of Biological Activities

Activity TypeCompound NameMIC (µg/mL)Target Organism
Antimicrobial4-(prop-2-yn-1-yl)thiomorpholine derivative2.34Bacillus subtilis
Antimicrobial4-(prop-2-yn-1-yl)thiomorpholine derivative4.68Staphylococcus aureus
AnticancerThiomorpholine-derived triazoleNot specifiedVarious cancer cell lines

Q & A

Basic: What synthetic strategies are recommended for introducing the propargyl group (prop-2-yn-1-yl) into thiomorpholine derivatives?

Answer:
The propargyl group can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example, Sonogashira coupling (palladium/copper catalysis) is effective for alkynylation at the 4-position of thiomorpholine. Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent side reactions. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm regioselectivity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can crystallographic data for this compound be validated to resolve ambiguities in bond lengths or angles?

Answer:
Use the SHELXL refinement suite to iteratively adjust atomic displacement parameters (ADPs) and occupancy factors. Cross-validate bond lengths/angles against the Cambridge Structural Database (CSD) using Mercury’s "Geometry Analysis" tool. For outliers (>3σ), re-examine electron density maps (e.g., Fo-Fc maps) to detect disorder or missed symmetry operations .

Advanced: What experimental and computational approaches address discrepancies in antimicrobial activity data for thiomorpholine derivatives?

Answer:
Re-evaluate bioassay conditions (e.g., MIC values under standardized CLSI protocols) and compound purity (HPLC ≥95%). For computational validation, perform molecular docking (AutoDock Vina) against bacterial targets (e.g., Staphylococcus aureus enoyl-ACP reductase) and compare binding affinities with experimental IC₅₀ values. Use QSAR models to correlate electronic (HOMO/LUMO) or steric (LogP) descriptors with activity trends .

Advanced: How can crystallographic twinning or pseudosymmetry complicate structure determination, and what mitigation strategies exist?

Answer:
Twinning arises from overlapping lattices, causing merged reflections. Use SHELXD for twin law identification and SHELXL’s TWIN/BASF commands for refinement. For pseudosymmetry, apply restraints (e.g., SIMU/DELU in SHELXL) to suppress overfitting. Validate with R₁/Rfree convergence and Hirshfeld rigid-bond tests .

Basic: What purification methods are optimal for isolating 2,2-Dimethyl-4-(prop-2-yn-1-yl)thiomorpholine from byproducts?

Answer:
After synthesis, perform liquid-liquid extraction (dichloromethane/water) to remove polar impurities. Use flash chromatography (silica gel, 70:30 hexane/ethyl acetate) followed by recrystallization (ethanol/water). Monitor purity via TLC (Rf ~0.5) and confirm with GC-MS or LC-MS .

Advanced: How do microbial degradation pathways of thiomorpholine derivatives impact environmental toxicity assessments?

Answer:
Under aerobic conditions, Pseudomonas putida oxidizes thiomorpholine via sulfoxidation, forming mutagenic N-nitrosamines. Quantify degradation intermediates using LC-MS/MS and assess genotoxicity via Ames tests. For bioremediation, optimize co-substrates (e.g., glucose) to enhance degradation rates while monitoring nitrosamine accumulation .

Basic: What spectroscopic techniques are critical for confirming the stereochemistry of this compound?

Answer:
Use NOESY/ROESY NMR to detect spatial proximity between the propargyl group and thiomorpholine methyl substituents. Vibrational circular dichroism (VCD) or X-ray crystallography provides absolute configuration. Compare experimental IR stretches (e.g., C≡C at ~2100 cm⁻¹) with DFT-simulated spectra .

Advanced: How can high-throughput crystallography pipelines improve structural analysis of thiomorpholine-based libraries?

Answer:
Automate data collection (e.g., synchrotron radiation) and processing with SHELXC/D/E. Use the Materials Module in Mercury to screen for recurrent packing motifs (e.g., π-stacking of propargyl groups). For polymorph prediction, pair CSP (Crystal Structure Prediction) software (e.g., Polymorph Predictor) with experimental PXRD .

Advanced: What mechanistic insights explain contradictory reactivity in propargyl-substituted thiomorpholines under basic vs. acidic conditions?

Answer:
Under basic conditions, deprotonation of the propargyl C-H (pKa ~25) enables alkyne nucleophilicity, facilitating cycloadditions. In acidic media, protonation of the thiomorpholine sulfur enhances electrophilicity, promoting sulfoxide formation. Monitor reaction pathways using in-situ FTIR or ¹H NMR kinetics .

Basic: How to optimize reaction yields for introducing bulky substituents at the thiomorpholine 4-position?

Answer:
Employ bulky ligands (e.g., XPhos) in Pd-catalyzed couplings to reduce steric hindrance. Increase reaction temperature (80–100°C) and use microwave-assisted synthesis for faster kinetics. Characterize steric effects with DFT-calculated %VBur (Buried Volume) .

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